molecular formula C12H9F3N2O2 B8316768 5-Methoxycarbonyl-1-phenyl-3-trifluoromethylpyrazole

5-Methoxycarbonyl-1-phenyl-3-trifluoromethylpyrazole

Cat. No. B8316768
M. Wt: 270.21 g/mol
InChI Key: LJUUNUJKMJMVRJ-UHFFFAOYSA-N
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Patent
US08921364B2

Procedure details

Intermediate 7 (1.55 g, 6.0 mmol) was dissolved in MeOH (15 ml), cooled to 0° C. and thionyl chloride (1.3 ml, 18.2 mmol) was added. Reaction mixture was heated to 60° C. for overnight. Work up (AcOEt:H2O) followed by evaporation on high vacuum obtained the title compound as an yellow solid. 1H-NMR (δ ppm, CDCl3, 400 MHz): 7.51-7.47 (m, 3H), 7.46-7.41 (m, 2H), 7.50 (s, 1H), 3.82 (s, 3H).
Quantity
1.55 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]2[C:11]([C:12]([OH:14])=[O:13])=[CH:10][C:9]([C:15]([F:18])([F:17])[F:16])=[N:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.S(Cl)(Cl)=O.[CH3:23]COC(C)=O.O>CO>[C:1]1([N:7]2[C:11]([C:12]([O:14][CH3:23])=[O:13])=[CH:10][C:9]([C:15]([F:17])([F:18])[F:16])=[N:8]2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
1.55 g
Type
reactant
Smiles
C1(=CC=CC=C1)N1N=C(C=C1C(=O)O)C(F)(F)F
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.3 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was heated to 60° C. for overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
followed by evaporation on high vacuum

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)N1N=C(C=C1C(=O)OC)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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